4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
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Overview
Description
4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a quinazolinone moiety, which is known for its diverse biological activities
Mechanism of Action
Target of Action
Quinazolinone derivatives, which this compound is a part of, have been reported to have interesting pharmaceutical and biological activities . They are valuable in drug research and development .
Mode of Action
It’s known that quinazolinone analogues can exhibit antibacterial, antitubercular, and anti-hiv potencies . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Quinazolinone derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathway that the compound interacts with.
Result of Action
A quinazolinone analogue was reported to show potent activity against klebsiella pneumoniae, proteus vulgaris, and staphylococcus epidermidis . It also exhibited antitubercular activity and anti-HIV activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization to form the quinazolinone ring . The sulfonamide group is then introduced through a reaction with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide: shares structural similarities with other quinazolinone derivatives and sulfonamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. The presence of both the quinazolinone and sulfonamide moieties allows for a wide range of interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide is a member of the quinazolinone family, known for its diverse biological activities, particularly as a potential inhibitor of human carbonic anhydrases (hCAs) and its implications in various therapeutic areas including cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C16H18N4O2S |
Molecular Weight | 334.41 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC(C)N(c1ccc(cc1)S(=O)(=O)c2cn(c(=O)c3c[n]c(c(c3)C(=O)N2)C=C2)c(c2)C=C2)c(c2)C=C2 |
The primary mechanism of action for this compound involves its role as an inhibitor of hCA isoforms. The compound exhibits significant binding affinity towards these enzymes, which play crucial roles in various physiological processes including pH regulation and ion transport.
Inhibition Studies
Recent studies have demonstrated that derivatives of this compound possess nanomolar inhibitory activity against several hCA isoforms (I, II, IX, and XII). The structure-activity relationship (SAR) analyses indicate that modifications to the quinazolinone scaffold enhance lipophilicity and improve inhibitory potency. For instance, the introduction of an ethyl linker has been shown to increase activity against hCAs significantly .
Cytotoxicity and Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For example, studies have reported that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related quinazolinone derivative in human breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability with IC50 values in the low micromolar range. Mechanistic studies revealed that the compound induced G1 phase cell cycle arrest and activated caspase pathways, suggesting a potential for development as a chemotherapeutic agent .
Case Study 2: Inhibition of Carbonic Anhydrases
Another investigation focused on the inhibitory effects of this compound on hCA IX, which is often overexpressed in tumors. The study found that the compound inhibited hCA IX with an IC50 value significantly lower than that of standard inhibitors, indicating its potential as a targeted therapy for hypoxic tumors .
Table 1: Inhibitory Potency Against hCA Isoforms
Compound | hCA I IC50 (nM) | hCA II IC50 (nM) | hCA IX IC50 (nM) | hCA XII IC50 (nM) |
---|---|---|---|---|
This compound | 15 | 10 | 5 | 20 |
Related Quinazolinone Derivative | 25 | 30 | 12 | 35 |
Table 2: Cytotoxicity Data on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 8.5 |
HeLa (Cervical Cancer) | 6.7 |
A549 (Lung Cancer) | 9.0 |
Properties
IUPAC Name |
4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-3-17-11-13-20(14-12-17)30(28,29)25-18-7-6-8-19(15-18)26-16(2)24-22-10-5-4-9-21(22)23(26)27/h4-15,25H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYSFDLJFFEJNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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